molecular formula C13H10ClFN2O B1320413 N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide CAS No. 926200-19-3

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide

Cat. No. B1320413
M. Wt: 264.68 g/mol
InChI Key: MPCFYPRYHWFMOY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide is a compound that can be inferred to have a benzamide core structure with specific substituents on the aromatic rings. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, structure, and pharmacological activities. For instance, benzamides with gastrokinetic activity have been synthesized, indicating the potential for diverse biological activities within this class of compounds .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between an amine and a carboxylic acid or its derivatives. In the context of the provided papers, various substituted benzamides have been synthesized for pharmacological evaluation. For example, a series of 2-substituted 4-amino benzamides were prepared and evaluated for their gastrokinetic activity . Another study reported the synthesis of N-(4-sulfaphenyl)-2-hydroxyl-5-chlorobenzamide, which involved the use of sulfanilic amide and characterization by NMR, IR, and MS techniques . These methods could potentially be adapted for the synthesis of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various functional groups. The structure-activity relationships (SAR) of these compounds are crucial for their biological activity. For instance, the position and nature of the substituents on the benzene rings can significantly influence the pharmacological properties of the benzamides . The molecular structure of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide would include an amino group at the 5-position and a fluorine atom at the 2-position on one benzene ring, and a chloro substituent on the other benzene ring.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions based on their functional groups. The presence of amino and halogen substituents can lead to reactions such as halogen substitution, nucleophilic aromatic substitution, and amide bond formation or cleavage. The paper discussing 4-chloro-2-fluoro-5-nitrobenzoic acid as a building block for solid-phase synthesis indicates the potential for benzamide derivatives to be used in the synthesis of various heterocyclic compounds . This suggests that N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide could also be a precursor for the synthesis of heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents such as amino, fluoro, and chloro groups can affect properties like solubility, melting point, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity or basicity, as well as its ability to form hydrogen bonds or interact with biological targets . These properties are essential for the compound's behavior in biological systems and its potential as a pharmaceutical agent.

Scientific Research Applications

  • Gastrokinetic Activity : A study by Kato et al. (1992) explored the synthesis and structure-activity relationships of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which include analogs of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide. These compounds were evaluated for their gastrokinetic activity, showing promising results without dopamine D2 receptor antagonistic activity (Kato et al., 1992).

  • Inhibitor of Met Kinase Superfamily : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. These compounds, including analogs of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide, were effective in tumor stasis in gastric carcinoma xenograft models (Schroeder et al., 2009).

  • Synthetic Cannabinoids Study : McLaughlin et al. (2016) conducted a study involving N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide, an analog of N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide. This research focused on the identification and characterization of synthetic cannabinoids (McLaughlin et al., 2016).

  • Antibacterial Agents : Kuramoto et al. (2003) explored fluoroquinolones, designing m-aminophenyl groups as novel N-1 substituents, including compounds structurally related to N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide. These compounds showed potent antibacterial activities against both Gram-positive and Gram-negative bacteria, offering significant potential for therapeutic use (Kuramoto et al., 2003).

  • Study of Metabolism in Animals : Baldwin and Hutson (1980) investigated the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats. They identified metabolites including 2-amino-4-chloro-5-fluorophenyl sulphate, which is structurally related to N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide (Baldwin & Hutson, 1980).

  • Serotonin Receptors in Alzheimer's Disease : Kepe et al. (2006) utilized a compound structurally similar to N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide for imaging serotonin 1A receptors in the brains of Alzheimer's disease patients. This study highlights the potential of such compounds in neurological research (Kepe et al., 2006).

Safety And Hazards

The safety and hazards associated with this compound would be determined through laboratory testing. As with all chemicals, appropriate precautions should be taken when handling this compound to minimize risk of exposure .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFN2O/c14-9-3-1-8(2-4-9)13(18)17-12-7-10(16)5-6-11(12)15/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCFYPRYHWFMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-4-chlorobenzamide

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